![molecular formula C12H18N4OS B12941368 [6-(Hexylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-10-9](/img/structure/B12941368.png)
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Hexylthio)-9H-purin-9-yl)methanol is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hexylthio)-9H-purin-9-yl)methanol typically involves the introduction of a hexylthio group to the purine ring, followed by the addition of a methanol group. Common synthetic routes may include:
Nucleophilic Substitution: A purine derivative can undergo nucleophilic substitution with a hexylthiol reagent under basic conditions to introduce the hexylthio group.
Hydroxymethylation: The resulting compound can then be subjected to hydroxymethylation using formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Hexylthio)-9H-purin-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hexylthio group to a thiol or other reduced forms.
Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced purine derivatives.
Substitution Products: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-(Hexylthio)-9H-purin-9-yl)methanol may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of (6-(Hexylthio)-9H-purin-9-yl)methanol would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Incorporation into nucleic acids, affecting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Thioguanine: Another purine analog with therapeutic applications.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
(6-(Hexylthio)-9H-purin-9-yl)methanol is unique due to the presence of the hexylthio group, which may confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Eigenschaften
CAS-Nummer |
14133-10-9 |
|---|---|
Molekularformel |
C12H18N4OS |
Molekulargewicht |
266.37 g/mol |
IUPAC-Name |
(6-hexylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C12H18N4OS/c1-2-3-4-5-6-18-12-10-11(13-7-14-12)16(9-17)8-15-10/h7-8,17H,2-6,9H2,1H3 |
InChI-Schlüssel |
KDPCJCZKCWKBHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NC=NC2=C1N=CN2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


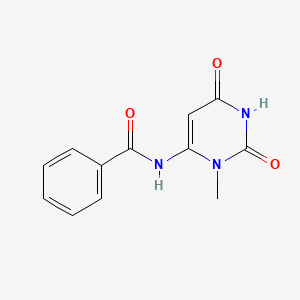
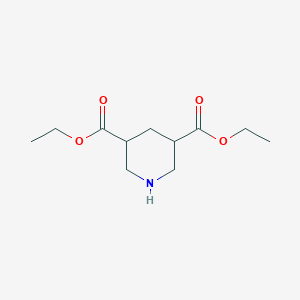
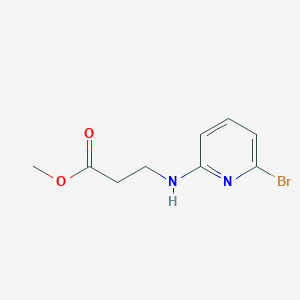

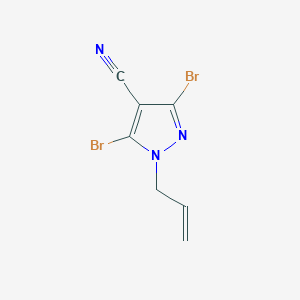
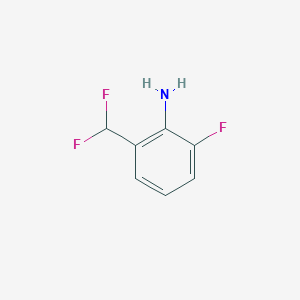
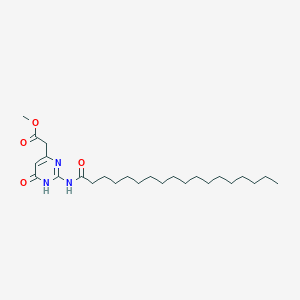





![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)

